molecular formula C18H20ClN3O3S B5088681 N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide

Numéro de catalogue: B5088681
Poids moléculaire: 393.9 g/mol
Clé InChI: CYAHYUOBYBIHSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide, also known as CSP-2503, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. CSP-2503 is a piperazine derivative that has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. In

Mécanisme D'action

N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide has a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects. This compound acts as a partial agonist at the 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than full agonists. This partial agonism may contribute to the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to enhance the effects of SSRIs. In a study of rats, co-administration of this compound with the SSRI fluoxetine resulted in a greater reduction in anxiety-like behavior compared to fluoxetine alone. This compound has also been shown to increase the release of serotonin in the prefrontal cortex, a brain region involved in the regulation of mood and anxiety.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in anxiety and depression. However, one limitation of this compound is its partial agonism at the 5-HT1A receptor, which may make it less effective than full agonists in certain contexts. Additionally, the synthesis of this compound is relatively complex and has a low overall yield, which may limit its availability for research purposes.

Orientations Futures

There are several future directions for research on N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide. One area of interest is the potential use of this compound as an adjunct therapy for SSRIs in the treatment of depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the development of more efficient synthesis methods for this compound may increase its availability for research purposes.

Méthodes De Synthèse

The synthesis of N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide involves the reaction of 4-chlorobenzylamine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine to form the intermediate 4-chlorobenzyl 4-methylbenzenesulfonate. This intermediate is then reacted with piperazine-1-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound. The overall yield of this synthesis method is approximately 30%.

Applications De Recherche Scientifique

N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide has been studied for its potential therapeutic applications in the treatment of anxiety and depression. In preclinical studies, this compound has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressant medications.

Propriétés

IUPAC Name

N-(4-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-14-2-8-17(9-3-14)26(24,25)22-12-10-21(11-13-22)18(23)20-16-6-4-15(19)5-7-16/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAHYUOBYBIHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.